molecular formula C10H21NO B1583965 1-Piperidinepentanol CAS No. 2937-83-9

1-Piperidinepentanol

Cat. No. B1583965
CAS RN: 2937-83-9
M. Wt: 171.28 g/mol
InChI Key: GEPOCRCIIKQXSM-UHFFFAOYSA-N
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Description

1-Piperidinepentanol is a chemical compound with the molecular formula C10H21NO .


Synthesis Analysis

While specific synthesis methods for 1-Piperidinepentanol were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

1-Piperidinepentanol is a liquid at 20°C . It has a molecular weight of 171.28 . The boiling point is 140°C .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in various scientific fields . Here are some general applications of piperidine derivatives:

  • Pharmaceutical Industry : Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are used in the synthesis of various drugs, including anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, and antioxidants .

  • Organic Chemistry : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are used as building blocks in the synthesis of different organic compounds.

  • Drug Design : Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are used in receptor-based and pharmacophore-based drug design.

  • Biological Research : Piperidine derivatives have been found to exhibit various biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant effects .

  • Medicinal Chemistry : Piperidine is a vital fundament in the production of drugs . This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .

  • Synthesis of Biologically Active Compounds : Piperidine derivatives are used in the synthesis of biologically active compounds . They play a significant role in the development of fast and cost-effective methods for the synthesis of substituted piperidines .

  • Anticancer Applications : Piperidine and its derivatives, such as piperine, have shown potential in anticancer therapy. They have been observed to have therapeutic potential against various types of cancers including breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc . They can also perform several other anticancer biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in high Bax:Bcl-2 ratio .

  • Synthesis of Spirooxindolopyrrolidine-Embedded Piperidinone : Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone 1 with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction . The resulting product showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug .

  • Antiviral Applications : Piperidine derivatives have also been studied for their antiviral properties .

  • Anticancer Applications : Piperidine and its derivatives, such as piperine, have shown potential in anticancer therapy. They have been observed to have therapeutic potential against various types of cancers including breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc . They can also perform several other anticancer biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in high Bax:Bcl-2 ratio .

  • Synthesis of Spirooxindolopyrrolidine-Embedded Piperidinone : Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone 1 with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction . The resulting product showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug .

  • Antiviral Applications : Piperidine derivatives have also been studied for their antiviral properties .

Safety And Hazards

1-Piperidinepentanol can cause skin irritation and serious eye irritation . If it comes into contact with the skin, it should be washed off immediately with plenty of water . If eye irritation persists after contact, medical advice should be sought .

properties

IUPAC Name

5-piperidin-1-ylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c12-10-6-2-5-9-11-7-3-1-4-8-11/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPOCRCIIKQXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340679
Record name 1-Piperidinepentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidinepentanol

CAS RN

2937-83-9
Record name 1-Piperidinepentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinepentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kuriyama, S Nakashima, T Miyagi, K Sato… - Organic Chemistry …, 2018 - pubs.rsc.org
The palladium-catalyzed anaerobic oxidation for N-heterocycle-containing alcohols has been developed with chloroarenes as oxidants. In this process, primary and secondary alcohols …
Number of citations: 7 pubs.rsc.org

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